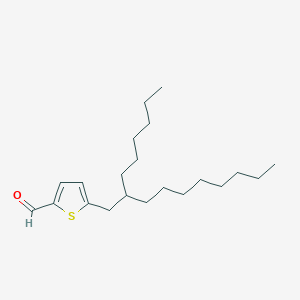
2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- is a chemical compound with the molecular formula C48H72N2O4S2 and a molecular weight of 805.23 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a carboxaldehyde group and a long alkyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- typically involves the reaction of thiophene with appropriate aldehyde precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-Thiophenecarboxylic acid,5-(2-hexyldecyl)-
Reduction: 2-Thiophenemethanol,5-(2-hexyldecyl)-
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxaldehyde: A simpler derivative with only the aldehyde group and no long alkyl chain.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups on the thiophene ring.
Thiophene-2-carboxylic acid: The oxidized form of 2-Thiophenecarboxaldehyde.
Uniqueness
2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- is unique due to the presence of the long alkyl chain, which imparts different physical and chemical properties compared to its simpler analogs. This long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C21H36OS |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
5-(2-hexyldecyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H36OS/c1-3-5-7-9-10-12-14-19(13-11-8-6-4-2)17-20-15-16-21(18-22)23-20/h15-16,18-19H,3-14,17H2,1-2H3 |
InChI Key |
WHYRFQFWPKGKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC1=CC=C(S1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















